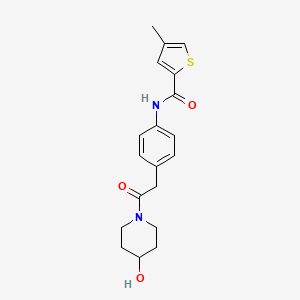

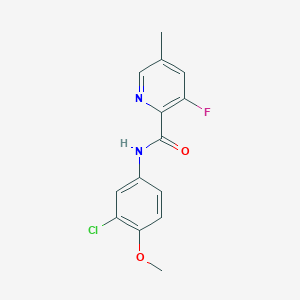

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains a piperidine ring, a phenyl group, and a thiophene ring. Piperidines are important in the pharmaceutical industry and are present in many classes of drugs .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidines can be synthesized through various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, 4-Hydroxypiperidine, a related compound, is a solid with a melting point of 86-90 °C .科学的研究の応用

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , play a crucial role in drug development. Their structural versatility and pharmacological properties make them valuable building blocks for designing novel drugs. Researchers explore modifications around the piperidine core to enhance bioactivity, solubility, and selectivity. The compound’s specific substitution pattern and functional groups can influence its interaction with biological targets, such as receptors or enzymes. By understanding these interactions, scientists can optimize drug candidates for therapeutic efficacy and safety .

Anticancer Agents

The compound’s unique structure makes it a potential candidate for anticancer drug development. Researchers investigate its effects on cancer cell growth, apoptosis, and metastasis. By modifying the substituents, they aim to enhance its selectivity toward cancer cells while minimizing toxicity to healthy tissues. Further studies explore its mechanism of action and potential synergy with existing chemotherapeutic agents .

Neurological Disorders

Piperidine derivatives have shown promise in treating neurological conditions. Researchers study their impact on neurotransmitter systems, receptor binding, and neuroprotection. The compound’s ability to cross the blood-brain barrier is of interest, as it may influence central nervous system disorders like Alzheimer’s disease, Parkinson’s disease, or epilepsy. Investigations focus on optimizing its pharmacokinetic properties and evaluating its neuroprotective effects .

Anti-Inflammatory Activity

Inflammation plays a role in various diseases, from autoimmune disorders to cardiovascular conditions. Piperidine-based compounds, including the one mentioned, exhibit anti-inflammatory potential. Researchers explore their impact on inflammatory pathways, cytokine production, and immune cell modulation. By understanding their mechanisms, they aim to develop novel anti-inflammatory agents with improved efficacy and reduced side effects .

Antiviral Properties

Given the global impact of viral infections, scientists investigate piperidine derivatives as potential antiviral agents. The compound’s structural features may interfere with viral replication, attachment, or entry into host cells. Researchers assess its activity against specific viruses, such as influenza, HIV, or hepatitis. Rational design and optimization can lead to effective antiviral therapies .

Organic Synthesis and Methodology

Beyond their biological applications, piperidine derivatives serve as valuable synthetic intermediates. Researchers use them in multicomponent reactions, cyclizations, and annulations to access complex molecules. The compound’s reactivity and functional groups allow for diverse transformations, enabling efficient synthesis of various organic compounds. Scientists continue to explore innovative methods for constructing piperidine-containing structures .

作用機序

Target of Action

It’s known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, leading to different biological and pharmacological activities

Biochemical Pathways

Piperidine derivatives are involved in a wide range of biochemical pathways due to their diverse pharmacological applications . The specific pathways affected by this compound would require further investigation.

Pharmacokinetics

The pharmacokinetic properties of piperidine derivatives can vary widely, influencing their bioavailability and therapeutic effects

Result of Action

Piperidine derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific structures and targets .

Action Environment

The action of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules

将来の方向性

特性

IUPAC Name |

N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-4-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-13-10-17(25-12-13)19(24)20-15-4-2-14(3-5-15)11-18(23)21-8-6-16(22)7-9-21/h2-5,10,12,16,22H,6-9,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFHSZWVACGISL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2767842.png)

![6-Benzyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2767844.png)

![4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2767853.png)

![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)

![8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2767856.png)

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2767860.png)

![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2767861.png)